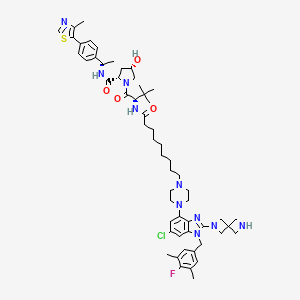
PROTAC SOS1 degrader-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC SOS1 degrader-2 is a potent degrader of the Son of Sevenless 1 (SOS1) protein. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which is designed to selectively degrade target proteins through the ubiquitin-proteasome system. This compound has shown significant potential in reducing the expression of phosphorylated extracellular signal-regulated kinase (pERK) and RAS-GTP, thereby inhibiting tumor growth in various cancer models .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC SOS1 degrader-2 involves the conjugation of a SOS1 ligand with an E3 ubiquitin ligase ligand through a linker. The specific synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. general steps include:
Ligand Synthesis: Synthesis of the SOS1 ligand and the E3 ligase ligand separately.
Linker Attachment: Conjugation of the ligands with a suitable linker.
Final Assembly: Coupling the linker-bound ligands to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual ligands, followed by their conjugation using automated synthesis equipment. The process would require stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
PROTAC SOS1 degrader-2 primarily undergoes:
Substitution Reactions: During its synthesis, various substitution reactions are employed to attach the linker to the ligands.
Degradation Reactions: In biological systems, the compound induces the degradation of SOS1 through the ubiquitin-proteasome pathway.
Common Reagents and Conditions
Reagents: Common reagents include organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yield and purity.
Major Products
The major product of the degradation reaction is the ubiquitinated SOS1 protein, which is subsequently degraded by the proteasome into smaller peptides .
科学的研究の応用
PROTAC SOS1 degrader-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study the function of SOS1 and its role in cellular signaling pathways.
Biology: Helps in understanding the mechanisms of protein degradation and the role of SOS1 in various biological processes.
作用機序
PROTAC SOS1 degrader-2 exerts its effects by inducing the degradation of the SOS1 protein. The compound binds to SOS1 and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling pathway, leading to reduced cell proliferation and tumor growth .
類似化合物との比較
Similar Compounds
PROTAC SOS1 degrader-1: Another SOS1 degrader with similar mechanisms but different ligand structures.
Uniqueness
PROTAC SOS1 degrader-2 is unique due to its high potency and specificity in degrading SOS1. It has shown superior antiproliferative activity compared to other SOS1 inhibitors and degraders, making it a promising candidate for further development as a therapeutic agent .
特性
分子式 |
C57H76ClFN10O4S |
|---|---|
分子量 |
1051.8 g/mol |
IUPAC名 |
(2S,4S)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H76ClFN10O4S/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71)/t38-,44-,47-,52+/m0/s1 |
InChIキー |
AZBRWXRYNYEDKG-UZBSLLNPSA-N |
異性体SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
正規SMILES |
CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


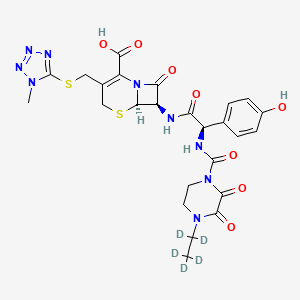
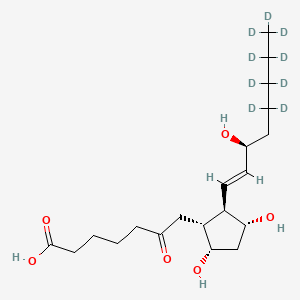

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12419148.png)
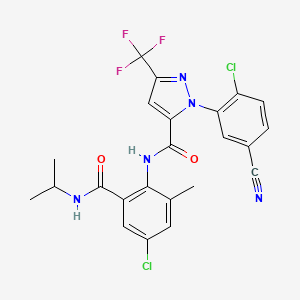
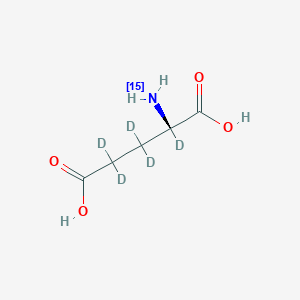


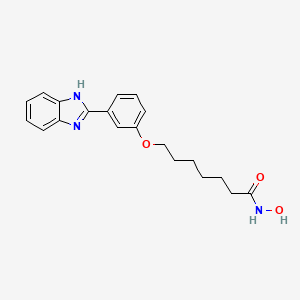
![[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
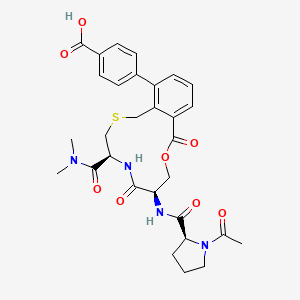
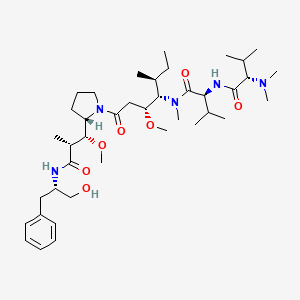
![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)
